Gas-Phase Acidity of 3-tert-Butylbenzoic Acid vs. 4-tert-Butylbenzoic Acid: A 2.0 kJ·mol⁻¹ Differential
Direct head-to-head comparison in a controlled thermochemical study demonstrates that 3-tert-butylbenzoic acid exhibits measurably enhanced gas-phase acidity relative to its para isomer. The Gibbs free energy of deprotonation (ΔG°ₐcᵢd) for 3-tert-butylbenzoic acid is 1391.5 kJ·mol⁻¹, compared to 1393.5 kJ·mol⁻¹ for 4-tert-butylbenzoic acid, yielding a quantified difference of 2.0 kJ·mol⁻¹ (lower ΔG°ₐcᵢd indicating higher acidity) [1]. This difference is attributed to a stronger pole-induced dipole interaction (polarizability effect) in the 3-isomer anion, where the tert-butyl group's spatial proximity to the carboxylate site optimizes charge stabilization without introducing the steric inhibition of resonance observed in the 2-isomer [1].
| Evidence Dimension | Gas-phase acidity (Gibbs free energy of deprotonation, ΔG°ₐcᵢd) |
|---|---|
| Target Compound Data | 1391.5 kJ·mol⁻¹ |
| Comparator Or Baseline | 4-tert-Butylbenzoic acid: 1393.5 kJ·mol⁻¹ |
| Quantified Difference | 2.0 kJ·mol⁻¹ (3-isomer is more acidic) |
| Conditions | Gas-phase thermochemical determination; experimental and computational analysis |
Why This Matters
A 2.0 kJ·mol⁻¹ difference in gas-phase acidity corresponds to a measurable shift in proton-transfer equilibrium, which can alter reaction kinetics and product distribution in gas-phase or non-polar synthetic transformations where intrinsic molecular properties govern reactivity.
- [1] Kulhánek, J., Decouzon, M., Gal, J.-F., Maria, P.-C., Fiedler, P., Jiménez, P., Roux, M.-V., & Exner, O. Steric Effects and Steric Hindrance to Resonance in tert-Butylbenzoic Acids in the Gas Phase and in Solution. European Journal of Organic Chemistry. 1999; 1999(7): 1589–1594. View Source
